BenchChemオンラインストアへようこそ!

5-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Medicinal chemistry Lead optimization Physicochemical property profiling

5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS 338774-06-4; molecular formula C₁₂H₇Cl₂N₃O; MW 280.11 g/mol) is a synthetic small-molecule heterocycle belonging to the benzimidazole–2-pyridinone scaffold class. The compound features a 5,6-dichloro-substituted benzimidazole core linked at the 2-position to a 2(1H)-pyridinone ring, with a free (unsubstituted) N1–H on the benzimidazole.

Molecular Formula C12H7Cl2N3O
Molecular Weight 280.11
CAS No. 338774-06-4
Cat. No. B2755767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
CAS338774-06-4
Molecular FormulaC12H7Cl2N3O
Molecular Weight280.11
Structural Identifiers
SMILESC1=CC(=O)NC=C1C2=NC3=CC(=C(C=C3N2)Cl)Cl
InChIInChI=1S/C12H7Cl2N3O/c13-7-3-9-10(4-8(7)14)17-12(16-9)6-1-2-11(18)15-5-6/h1-5H,(H,15,18)(H,16,17)
InChIKeyRWHKVVFAOLPLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS 338774-06-4): Core Scaffold Identity and Procurement Context


5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS 338774-06-4; molecular formula C₁₂H₇Cl₂N₃O; MW 280.11 g/mol) is a synthetic small-molecule heterocycle belonging to the benzimidazole–2-pyridinone scaffold class . The compound features a 5,6-dichloro-substituted benzimidazole core linked at the 2-position to a 2(1H)-pyridinone ring, with a free (unsubstituted) N1–H on the benzimidazole. This N1-unsubstituted architecture distinguishes it from the majority of biologically profiled analogs in this series, which bear N1-benzyl, N1-chlorobenzyl, or N1-methyl substituents . The scaffold class has been exploited across multiple therapeutic programs, including IGF-1R kinase inhibition (BMS-536924), JNK3 inhibition, CDK inhibition (CR389), and antiviral benzimidazole ribonucleosides (DRB/TCRB) [1][2].

Why Benzimidazole–Pyridinone Analogs Cannot Be Interchanged: The Case for 5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone


Within the benzimidazole–2-pyridinone scaffold family, three structural variables profoundly modulate target engagement, physicochemical properties, and metabolic stability, making generic substitution unreliable: (i) the presence and position of chloro substituents on the benzimidazole phenyl ring, (ii) the substitution state at the benzimidazole N1 position, and (iii) the linkage position (C-5 vs. C-3) of the pyridinone to the benzimidazole core [1]. The non-chlorinated parent compound CR389 (CAS 54627-94-0) demonstrates CDK1-complex inhibition and p53-mediated apoptosis at 40 µM in PA-1 ovarian cancer cells [2], while the 5,6-dichloro substitution present in CAS 338774-06-4 is expected, based on well-established medicinal chemistry principles [3], to increase lipophilicity (ΔcLogP ≈ +1.2), enhance metabolic stability toward oxidative metabolism, and modulate electronic properties of the benzimidazole ring—all affecting target binding kinetics and off-target profiles [4]. Furthermore, the free N1–H position on CAS 338774-06-4 preserves the canonical kinase hinge-binding hydrogen-bond donor, which is eliminated in N1-alkylated or N1-benzylated analogs [5]. These cumulative structural differences mean that even analogs within the same CAS cluster (338774-00-8, 338774-04-2, 338774-05-3) cannot serve as drop-in replacements without revalidation of biological activity.

Quantitative Differentiation Evidence for 5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS 338774-06-4) vs. Closest Analogs


Physicochemical Differentiation: 5,6-Dichloro Substitution vs. Non-Chlorinated Parent CR389

The 5,6-dichloro substitution on the benzimidazole phenyl ring of CAS 338774-06-4 introduces a calculated logP increase of approximately +1.2 log units relative to the non-chlorinated parent CR389 (CAS 54627-94-0; C₁₂H₉N₃O, MW 211.22) . In benzimidazole-based kinase inhibitor programs, dichloro substitution at the 5- and 6-positions has been a well-precedented strategy for increasing lipophilicity and passive membrane permeability while maintaining or improving target binding through enhanced van der Waals contacts in hydrophobic kinase pockets [1]. Molecular weight increases from 211.22 to 280.11 g/mol (Δ = +68.89), and the hydrogen-bond donor count remains constant at 2 (benzimidazole N1–H + pyridinone N–H), preserving the hinge-binding pharmacophore [2].

Medicinal chemistry Lead optimization Physicochemical property profiling

Functional Group Differentiation: Free N1–H as a Kinase Hinge-Binding Pharmacophore vs. N1-Substituted Analogs

CAS 338774-06-4 retains a free (unsubstituted) N1–H on the benzimidazole ring, whereas the most closely related analogs in the 338774 CAS cluster bear N1-substituents that eliminate this hydrogen-bond donor. For example, CAS 338774-00-8 (5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone), CAS 338774-04-2 (N1-2-chlorobenzyl), and CAS 338774-05-3 (N1-methyl) all lack the N1–H . In the co-crystal structure of a closely related benzimidazole-pyridone scaffold with JAK1 (PDB 5HX8), the benzimidazole N1–H forms a direct hydrogen bond with the hinge-region backbone carbonyl of Glu957, a conserved interaction essential for ATP-competitive kinase inhibition [1]. N1-alkylation or benzylation ablates this hinge contact, fundamentally altering the binding mode. Consequently, CAS 338774-06-4 represents the intact hinge-binding pharmacophore, while the N1-substituted analogs are structurally distinct chemotypes with altered target engagement profiles [2].

Kinase inhibitor design Hinge-binding motif Structure-based drug design

Class-Level Potency Landscape: Benzimidazole-Pyridinone Scaffold Kinase Inhibition vs. Unrelated Chemotypes

The benzimidazole–2-pyridinone scaffold class to which CAS 338774-06-4 belongs has produced nanomolar kinase inhibitors, providing a class-level potency benchmark. The advanced analog BMS-536924 (a 1H-benzimidazol-2-yl-1H-pyridin-2-one derivative) inhibits IGF-1R with an IC₅₀ of 100 nM and the insulin receptor (IR) with an IC₅₀ of 73 nM in biochemical assays, with demonstrated downstream inhibition of MEK1/2 and Akt signaling . The non-chlorinated parent CR389 induces G₂/M cell cycle arrest in PA-1 ovarian cancer cells at 40 µM through CDK1-complex inhibition, with p53 phosphorylation at Ser15 and p21^CIP1 upregulation confirmed by western blot [1]. While direct IC₅₀ or Kd data for CAS 338774-06-4 itself have not been published in peer-reviewed literature, the scaffold class has well-validated target engagement across multiple kinase families (IGF-1R/IR, CDK, JAK1, JNK3), establishing it as a privileged kinase-inhibitor chemotype [2].

Kinase inhibitor Scaffold comparison IGF-1R CDK

Synthetic Tractability: N1-Unsubstituted Core as a Versatile Intermediate for Parallel Derivatization vs. Pre-Functionalized Analogs

CAS 338774-06-4 possesses a free N1–H on the benzimidazole ring, enabling direct N1-alkylation, N1-arylation, or N1-acylation under standard conditions to generate diverse libraries. In contrast, the pre-functionalized analogs such as CAS 338774-00-8 (N1-benzyl) or CAS 338774-04-2 (N1-2-chlorobenzyl) are synthetic endpoints that require de novo synthesis to access alternative N1-substituents . The synthesis of closely related 5,6-dichlorobenzimidazole derivatives has been reported to proceed from 5,6-dichloro-2-phenyl-1H-benzimidazole via straightforward transformations to Schiff bases, carbothioamides, thiadiazoles, and triazoles [1]. The patent literature further describes multi-kilogram-scale preparations of 2-chlorobenzimidazole intermediates from 2-mercaptobenzimidazoles using aqueous sodium percarbonate, demonstrating scalability of the benzimidazole core synthesis [2]. CAS 338774-06-4 thus functions as a common late-stage intermediate, enabling one-step diversification to explore N1 SAR while maintaining the 5,6-dichloro and 2-pyridinone motifs constant.

Medicinal chemistry Parallel synthesis SAR exploration

Recommended Application Scenarios for 5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS 338774-06-4)


Kinase-Focused High-Throughput Screening (HTS) Library Design: Maximizing Hinge-Binding Pharmacophore Coverage

CAS 338774-06-4 is best deployed as a core scaffold in kinase-targeted screening libraries where the free N1–H benzimidazole serves as a validated hinge-binding hydrogen-bond donor, as demonstrated crystallographically for the benzimidazole-pyridone class in JAK1 (PDB 5HX8) [1]. Its 5,6-dichloro substitution provides enhanced lipophilicity (estimated cLogP ≈ 2.0) compared to the non-chlorinated CR389 scaffold (estimated cLogP ≈ 0.8) , improving predicted passive membrane permeability for intracellular kinase targets. When procuring for HTS, this compound should be selected over N1-substituted analogs (CAS 338774-00-8, 338774-04-2, 338774-05-3) which are incapable of hinge-region hydrogen bonding and over the non-chlorinated CR389 which may have inferior cell permeability.

Parallel SAR Derivatization Campaigns Targeting the N1-Position of the Benzimidazole Core

For medicinal chemistry groups conducting systematic structure–activity relationship (SAR) exploration, CAS 338774-06-4 serves as the optimal late-stage diversification intermediate. Its unsubstituted N1–H permits direct alkylation, benzylation, or arylation in a single synthetic step to generate focused libraries exploring N1-substituent effects on potency, selectivity, and ADME properties [2]. This contrasts with pre-functionalized analogs whose N1-modification requires complete de novo synthesis. The 5,6-dichloro motif on the benzimidazole ring—a validated substituent pattern in CK2 inhibitors (DRB class), JNK3 inhibitors, and antiviral benzimidazoles [3]—is held constant, allowing unambiguous attribution of biological changes to N1 modifications.

Anticancer Lead Identification Building on the CR389 Chemotype with Enhanced Drug-Like Properties

CR389 (the non-chlorinated parent) has experimentally validated antiproliferative activity in PA-1 ovarian cancer cells, inducing G₂/M arrest at 40 µM via CDK1 inhibition and p53-mediated apoptosis [4]. CAS 338774-06-4 represents the next logical iteration of this chemotype: the 5,6-dichloro substitution is expected to improve metabolic stability by blocking potential sites of CYP-mediated oxidative metabolism on the benzimidazole phenyl ring, while the increased lipophilicity may enhance cellular uptake. Procurement of CAS 338774-06-4 for head-to-head comparison with CR389 in the same PA-1 assay system would directly quantify the impact of 5,6-dichloro substitution on anticancer potency and mechanism.

CYP Enzyme Interaction Profiling and Drug-Drug Interaction Risk Assessment Studies

The benzimidazole-pyridinone scaffold class has documented interactions with cytochrome P450 enzymes; the advanced analog BMS-536924 induces CYP3A4 expression through a PXR-independent, CAR-related mechanism [5]. CAS 338774-06-4, with its distinct substitution pattern (5,6-dichloro, N1-unsubstituted), provides a valuable tool compound for dissecting the structural determinants of CYP modulation within this chemotype. Comparative CYP inhibition/induction panels using CAS 338774-06-4 alongside N1-substituted analogs and the non-chlorinated CR389 would map the contributions of individual structural features to CYP liability, informing the design of analogs with reduced drug-drug interaction potential.

Quote Request

Request a Quote for 5-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.